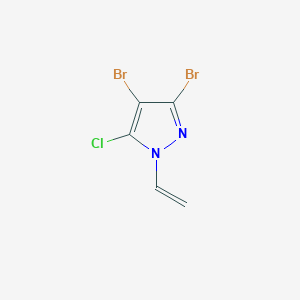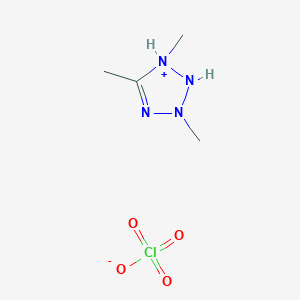
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a member of the tetrazolium family, which is characterized by a five-membered ring containing four nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate typically involves the reaction of tetrazole derivatives with methylating agents. One common method is the methylation of 1,3,5-trimethyl-1H-tetrazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different reactivity.
Substitution: The tetrazolium ring can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can introduce various functional groups into the tetrazolium ring.
Applications De Recherche Scientifique
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the tetrazolium ring plays a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
Uniqueness
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate is unique due to its specific methylation pattern and the presence of the perchlorate anion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
828268-79-7 |
|---|---|
Formule moléculaire |
C4H11ClN4O4 |
Poids moléculaire |
214.61 g/mol |
Nom IUPAC |
1,3,5-trimethyl-1,2-dihydrotetrazol-1-ium;perchlorate |
InChI |
InChI=1S/C4H10N4.ClHO4/c1-4-5-8(3)6-7(4)2;2-1(3,4)5/h6H,1-3H3;(H,2,3,4,5) |
Clé InChI |
VBEKCATUETXJGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N[NH+]1C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


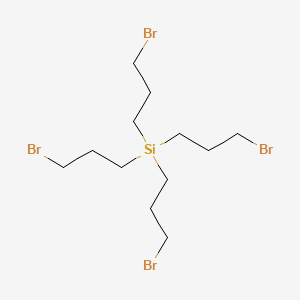
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)

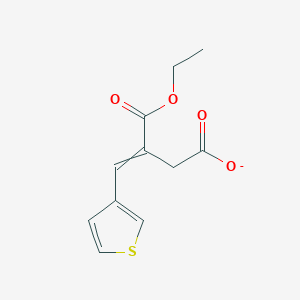
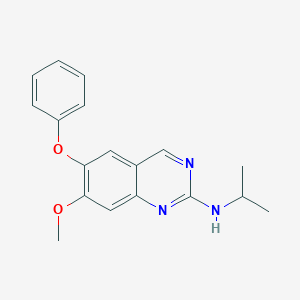
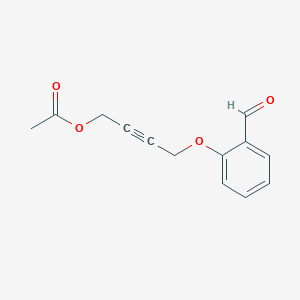
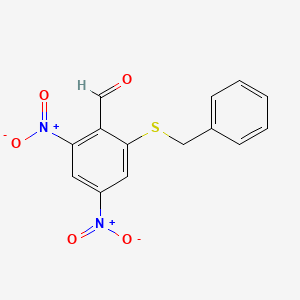
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)

![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

